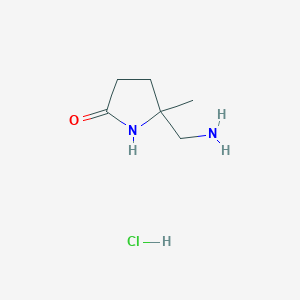

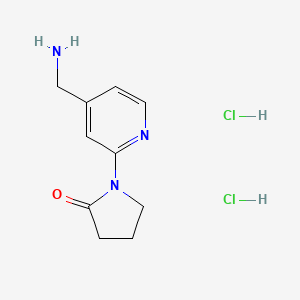

5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The name “5-(Aminomethyl)-5-methylpyrrolidin-2-one hydrochloride” suggests that this compound is a derivative of pyrrolidin-2-one, which is a type of pyrrolidone. Pyrrolidones are a class of organic compounds that contain a five-membered lactam . The “5-(Aminomethyl)-5-methyl” part indicates that there is an aminomethyl group and a methyl group attached to the 5th carbon of the pyrrolidin-2-one ring .

Molecular Structure Analysis

The molecular structure would be based on the pyrrolidin-2-one ring, with the aminomethyl and methyl groups attached to the 5th carbon. The exact structure would need to be confirmed with techniques such as NMR .Chemical Reactions Analysis

As an aminomethyl derivative, this compound could potentially participate in reactions typical of amines, such as acid-base reactions . The lactam ring could potentially undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Amines generally have higher boiling points than their corresponding alkanes due to the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Pharmacological Profiles and Antipsychotic Agents

Pharmacological Profiles of R-96544 : A study on R-96544, a novel 5-HT(2A) receptor antagonist, showcases its potential in inhibiting platelet aggregation and offers insights into its pharmacological profile. This compound's effects on serotonin-induced platelet aggregation and its potent, competitive, and selective activity highlight its relevance in the context of serotonin receptors and their antagonists (Ogawa et al., 2002).

Antidopaminergic Properties : Research on a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides demonstrates their potent inhibitory effects on dopamine D-2 receptors, suggesting their potential as antipsychotic agents. This indicates the significance of pyrrolidine derivatives in developing medications targeting dopaminergic systems (Högberg et al., 1990).

Synthesis and Antifolate Activity

Novel Synthesis Techniques : The synthesis of novel compounds, such as (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine, and their potential applications in various biological activities underscore the importance of innovative synthetic methodologies in advancing research on pyrrolidine derivatives (Curtis et al., 2005).

Antifolate Activity : A study exploring the synthesis and cytotoxic evaluation of α-alkylidene-γ-lactones and lactams, including 3-methylenepyrrolidin-2-ones, provides insights into their cytotoxic activities against leukemia cells. This underscores the potential therapeutic applications of pyrrolidine derivatives in cancer treatment (Janecki et al., 2005).

Neuroleptic Activity and Biotransformation

Neuroleptic Activity : The synthesis and evaluation of benzamides of N,N-disubstituted ethylenediamines, including 1-substituted 3-aminopyrrolidines, for their potential neuroleptic activities, highlight the role of pyrrolidine derivatives in developing treatments for psychosis (Iwanami et al., 1981).

Biotransformation of Aminopyrrolidine : A study on the novel biotransformation of an aminopyrrolidine to an aminopiperidine during the metabolism of a specific compound demonstrates the complex metabolic pathways involved in drug development and the significance of understanding these processes for pharmaceutical applications (Chen et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(aminomethyl)-5-methylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-6(4-7)3-2-5(9)8-6;/h2-4,7H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSJBVBYBKDJHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611473-81-4 |

Source

|

| Record name | 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2928635.png)

![2-Chloro-N-[(3-phenylmethoxy-2,5-dihydro-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2928637.png)

![1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid](/img/structure/B2928641.png)

![(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2928649.png)